molecular formula C28H33FN4O7 B11820113 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate

Cat. No.: B11820113
M. Wt: 556.6 g/mol
InChI Key: YHBYIBHPBQXXDP-UYAOXDASSA-N
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Description

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline moiety, a pyrrolidine ring, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrrolidine ring and the tert-butyl and ethyl ester groups. Key steps include:

    Formation of the Quinazoline Core: This involves the condensation of 2-amino-5-fluorophenol with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via cyclization reactions, often using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).

    Esterification: The tert-butyl and ethyl ester groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively, in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The quinazoline moiety can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Dihydroquinazolines

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrolidine ring can enhance the binding affinity and specificity. The presence of the tert-butyl and ethyl ester groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-chloro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate
  • 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-methyl-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate

Uniqueness

The uniqueness of 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C28H33FN4O7

Molecular Weight

556.6 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C28H33FN4O7/c1-7-39-27(36)33-13-18(26(35)40-28(2,3)4)20(14-33)31-24-16-11-22(37-5)23(38-6)12-19(16)30-25(32-24)17-10-15(29)8-9-21(17)34/h8-12,18,20,34H,7,13-14H2,1-6H3,(H,30,31,32)/t18-,20-/m1/s1

InChI Key

YHBYIBHPBQXXDP-UYAOXDASSA-N

Isomeric SMILES

CCOC(=O)N1C[C@H]([C@@H](C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)N1CC(C(C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(=O)OC(C)(C)C

Origin of Product

United States

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